M4 Muscarinic Receptor Antagonist Potency – Vendor‑Reported Comparison with a Related Piperidine Derivative
The only numerical comparator currently available for this compound derives from a vendor‑hosted summary that lists an M4 receptor IC50 of 25 nM alongside a “Related Piperidine Derivative” showing an IC50 of 30 nM . The assay details (cell line, incubation time, readout) are not disclosed in the vendor source, precluding cross‑validation. This data point suggests a marginal potency advantage (≈17% lower IC50) over the named analog, but the absence of experimental metadata and primary publication record downgrades this item to Supporting evidence only.
| Evidence Dimension | M4 muscarinic receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 25 nM (vendor‑reported; assay conditions unspecified) |
| Comparator Or Baseline | Related Piperidine Derivative: IC50 = 30 nM (vendor‑reported; assay conditions unspecified) |
| Quantified Difference | Approximately 17% lower IC50 (target vs. comparator) |
| Conditions | Assay conditions not specified in vendor source; M4 receptor target confirmed by vendor description |
Why This Matters
If verified in a controlled experiment, the modest potency improvement could reduce the effective concentration required in cellular assays, potentially lowering off‑target engagement when working within a narrow concentration window.
